ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with benzo[b]thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then esterified with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: 4-dimethylaminopyridine (DMAP), palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-4H-chromene-3-carboxylate
- Ethyl 2-amino-4H-chromene-3-carboxylate
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to its combination of the chromene and benzo[b]thiophene moieties. This structural combination may enhance its biological activities and make it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C21H15NO5S |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
ethyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C21H15NO5S/c1-2-26-21(25)19-17(13-8-4-6-10-16(13)28-19)22-20(24)14-11-27-15-9-5-3-7-12(15)18(14)23/h3-11H,2H2,1H3,(H,22,24) |
InChI Key |
YJTWDOOIFOBAGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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